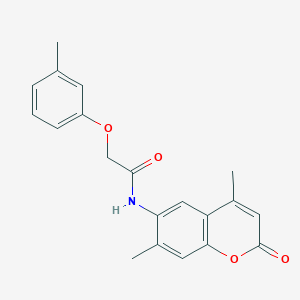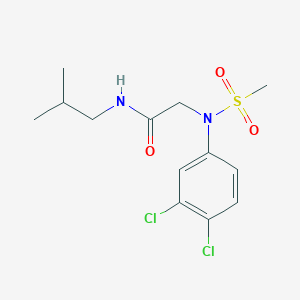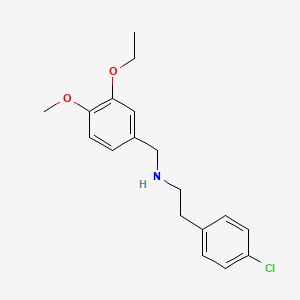![molecular formula C16H24N2O4 B5006175 N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5006175.png)
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that binds to the same receptors as THC, the active component of marijuana. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain and produces analgesic and anxiolytic effects.
作用機序
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide works by inhibiting FAAH, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid neurotransmitter that binds to the same receptors as THC, the active component of marijuana. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, which produces analgesic and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to produce analgesic and anxiolytic effects in animal models of pain and anxiety. It has also been found to have anti-inflammatory and neuroprotective properties. This compound increases the levels of anandamide in the brain, which produces analgesic and anxiolytic effects. Anandamide is also involved in regulating mood, appetite, and sleep.
実験室実験の利点と制限
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have low toxicity and minimal side effects in animal studies. However, this compound has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which makes it difficult to maintain consistent levels in the blood. It also has poor solubility in water, which makes it difficult to administer in some experimental settings.
将来の方向性
There are several future directions for research on N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide. One area of interest is its potential therapeutic applications for chronic pain and anxiety disorders. This compound has been tested in human clinical trials for these conditions, but further research is needed to determine its safety and efficacy. Another area of interest is its role in regulating mood, appetite, and sleep. This compound may have potential as a treatment for mood disorders such as depression and bipolar disorder. Finally, this compound may have applications in the field of drug addiction research. Anandamide has been shown to play a role in drug reward and addiction, and this compound may be useful for studying these processes.
合成法
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide was first synthesized by a team of researchers led by Daniele Piomelli at the University of California, Irvine in 2003. The synthesis method involves the reaction of N-butyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide with 3,4-dimethoxyphenethylamine in the presence of a palladium catalyst. The resulting compound is then converted to this compound by treatment with ethylene diamine.
科学的研究の応用
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to produce analgesic and anxiolytic effects in animal models of pain and anxiety. It has also been found to have anti-inflammatory and neuroprotective properties. This compound has been tested in human clinical trials for the treatment of chronic pain and anxiety disorders, but further research is needed to determine its safety and efficacy.
特性
IUPAC Name |
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-4-5-9-17-15(19)16(20)18-10-8-12-6-7-13(21-2)14(11-12)22-3/h6-7,11H,4-5,8-10H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFFRKGJCCDHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006102.png)

![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5006119.png)
![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)

![N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate](/img/structure/B5006148.png)
![1-benzyl-3-(2-pyridinylmethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5006155.png)

![N~2~-[(dimethylamino)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethylglycinamide](/img/structure/B5006169.png)
![4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5006172.png)

![11-(2-butoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5006179.png)
![4-(5-methyl-3-isoxazolyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5006187.png)